molecular formula C14H28N2O2 B3053099 N-[2-(Hexanoylamino)ethyl]hexanamide CAS No. 50905-12-9

N-[2-(Hexanoylamino)ethyl]hexanamide

Cat. No.: B3053099
CAS No.: 50905-12-9
M. Wt: 256.38 g/mol
InChI Key: JUFADMDNFLYBPC-UHFFFAOYSA-N
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Description

N-[2-(Hexanoylamino)ethyl]hexanamide is an organic compound with the molecular formula C14H28N2O2 . It consists of 14 carbon atoms, 28 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . This compound is characterized by its amide functional groups and long hydrocarbon chains, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Hexanoylamino)ethyl]hexanamide typically involves the reaction of hexanoic acid with ethylenediamine, followed by the acylation of the resulting intermediate with another molecule of hexanoic acid. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Hexanoylamino)ethyl]hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

N-[2-(Hexanoylamino)ethyl]hexanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving amide bond formation and hydrolysis, which are important in protein chemistry.

    Medicine: Research on this compound includes its potential use as a drug intermediate or in the development of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism by which N-[2-(Hexanoylamino)ethyl]hexanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amide groups in the compound can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the long hydrocarbon chains can interact with lipid membranes, affecting membrane properties and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Hexanoylamino)ethyl]hexanamide is unique due to its specific combination of amide groups and hydrocarbon chains, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from chemical synthesis to biological studies .

Properties

IUPAC Name

N-[2-(hexanoylamino)ethyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-3-5-7-9-13(17)15-11-12-16-14(18)10-8-6-4-2/h3-12H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFADMDNFLYBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NCCNC(=O)CCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90965159
Record name N,N'-(Ethane-1,2-diyl)dihexanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90965159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50905-12-9
Record name N,N′-1,2-Ethanediylbis[hexanamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50905-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC131423
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131423
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-(Ethane-1,2-diyl)dihexanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90965159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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